molecular formula C8H15NO6 B12355936 1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid

1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid

Cat. No.: B12355936
M. Wt: 221.21 g/mol
InChI Key: CNBRGSFFDPTCAX-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid is a compound that combines the structural features of a dioxolane ring and an amine group, with oxalic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxolan-2-yl)propan-2-amine typically involves the formation of the dioxolane ring followed by the introduction of the amine group. One common method is the reaction of 1,3-dioxolane with a suitable amine precursor under acidic conditions to form the desired product. The oxalic acid is then introduced to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)propan-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

    1-(1,3-Dioxolan-2-yl)ethanamine: Similar structure but with an ethyl group instead of a propyl group.

    1-(1,3-Dioxolan-2-yl)butan-2-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1-(1,3-Dioxolan-2-yl)propan-2-amine is unique due to its specific combination of a dioxolane ring and a propylamine group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)propan-2-amine;oxalic acid

InChI

InChI=1S/C6H13NO2.C2H2O4/c1-5(7)4-6-8-2-3-9-6;3-1(4)2(5)6/h5-6H,2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

CNBRGSFFDPTCAX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1OCCO1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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